molecular formula C17H15ClN4O2 B6624954 (2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide

(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide

Cat. No.: B6624954
M. Wt: 342.8 g/mol
InChI Key: RKGJZMLCRCSYSX-MRXNPFEDSA-N
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Description

(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a triazole ring, which is a common motif in many bioactive molecules, contributing to its potential therapeutic properties.

Properties

IUPAC Name

(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-24-16(12-5-3-2-4-6-12)17(23)21-13-7-8-15(14(18)9-13)22-11-19-10-20-22/h2-11,16H,1H3,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJZMLCRCSYSX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves coupling the triazole-substituted phenyl ring with 2-methoxy-2-phenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the chloro substituent, potentially leading to dechlorinated or reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated or reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating compounds with enhanced stability and bioactivity.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its antifungal and anticancer properties. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals due to its versatile chemical structure and reactivity.

Mechanism of Action

The mechanism of action of (2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide is unique due to its specific substitution pattern on the phenyl ring, which can confer distinct biological activities and selectivity compared to other triazole derivatives. Its methoxy and phenylacetamide groups may enhance its pharmacokinetic properties, such as solubility and bioavailability.

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